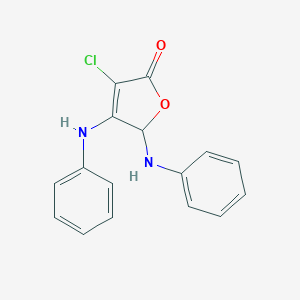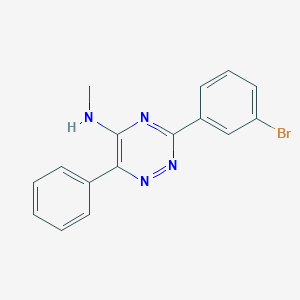
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has been developed for its potential applications in scientific research. This compound is also known as BRD-K97212528, and it has been identified as a potential inhibitor of the protein kinase B (AKT) pathway. The AKT pathway is involved in regulating cell growth, survival, and metabolism, and it has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of the AKT pathway. This pathway is involved in regulating cell growth, survival, and metabolism, and it is commonly dysregulated in various diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting this pathway, this compound may be able to slow or stop the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative properties. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential as a selective inhibitor of the AKT pathway. This compound has been shown to have minimal effects on other signaling pathways, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of new therapeutic agents based on the structure of this compound, with the aim of improving its efficacy and bioavailability. Finally, the study of the mechanism of action of this compound may provide new insights into the regulation of the AKT pathway and its role in disease.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves several steps, including the reaction of 4-bromobenzaldehyde with 3,4,5-trimethoxybenzylamine to form an imine intermediate. This intermediate is then reacted with ethyl glyoxalate to form the oxazole ring, which is subsequently deprotected to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one has been identified as a potential inhibitor of the AKT pathway, which makes it a promising candidate for the development of new therapies for diseases such as cancer, diabetes, and cardiovascular disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, as it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H16BrNO5 |
|---|---|
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
(4Z)-2-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16BrNO5/c1-23-15-9-11(10-16(24-2)17(15)25-3)8-14-19(22)26-18(21-14)12-4-6-13(20)7-5-12/h4-10H,1-3H3/b14-8- |
InChI-Schlüssel |
HHWXCAKYCGFYOA-ZSOIEALJSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)

![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
